molecular formula C21H22N2O3 B4879304 2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol

2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol

Cat. No.: B4879304
M. Wt: 350.4 g/mol
InChI Key: SNOKCLWIPAYOOM-UHFFFAOYSA-N
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Description

2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol is a complex organic compound that features a furan ring, an imidazolidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol typically involves multi-step organic reactions. One common route includes the formation of the imidazolidine ring through the reaction of a furan derivative with an appropriate amine and aldehyde under controlled conditions. The phenol group is then introduced through a subsequent reaction, often involving a phenolic compound and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazolidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
  • 3-(Furan-2-yl)-4H-chromen-4-one
  • 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one

Uniqueness

2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol is unique due to its combination of a furan ring, an imidazolidine ring, and a phenol group. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-[[2-(furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-18-8-3-1-6-16(18)14-22-11-12-23(21(22)20-10-5-13-26-20)15-17-7-2-4-9-19(17)25/h1-10,13,21,24-25H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOKCLWIPAYOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2O)C3=CC=CO3)CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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